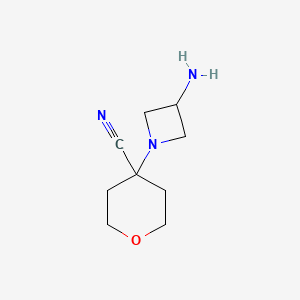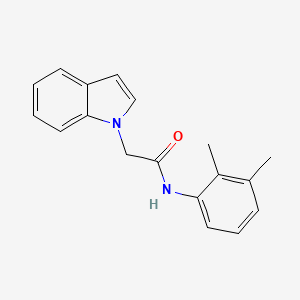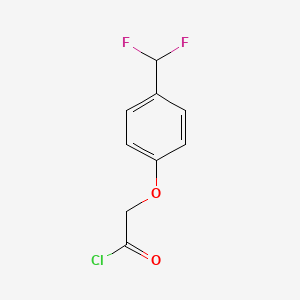
2-(4-(Difluoromethyl)phenoxy)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Difluoromethyl)phenoxy)acetyl chloride is an organic compound that features a difluoromethyl group attached to a phenoxy ring, which is further connected to an acetyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethyl)phenoxy)acetyl chloride typically involves the reaction of 4-(difluoromethyl)phenol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. A common method involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Difluoromethyl)phenoxy)acetyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation or reduction reactions, although these are less common.
Electrophilic Aromatic Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids, such as aluminum chloride, can be used to facilitate electrophilic aromatic substitution.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are often used to maintain reaction conditions.
Major Products
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Nitrated or Halogenated Derivatives: Resulting from electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
2-(4-(Difluoromethyl)phenoxy)acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its ability to form bioactive compounds.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(Difluoromethyl)phenoxy)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group can react with nucleophiles to form covalent bonds, making it useful in the synthesis of various derivatives. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Comparación Con Compuestos Similares
Similar Compounds
4-(Difluoromethyl)phenol: Lacks the acetyl chloride group but shares the difluoromethyl-substituted phenoxy structure.
2-(4-(Trifluoromethyl)phenoxy)acetyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(4-(Difluoromethyl)phenoxy)acetyl chloride is unique due to the presence of both the difluoromethyl group and the acetyl chloride moiety
Propiedades
Fórmula molecular |
C9H7ClF2O2 |
|---|---|
Peso molecular |
220.60 g/mol |
Nombre IUPAC |
2-[4-(difluoromethyl)phenoxy]acetyl chloride |
InChI |
InChI=1S/C9H7ClF2O2/c10-8(13)5-14-7-3-1-6(2-4-7)9(11)12/h1-4,9H,5H2 |
Clave InChI |
HDHWLHPLSJAXHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)F)OCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S,8R,9R,12S,13R,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B14867756.png)
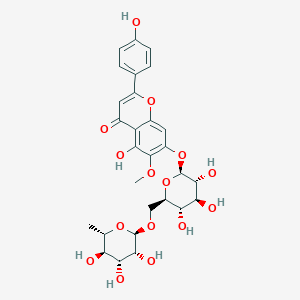

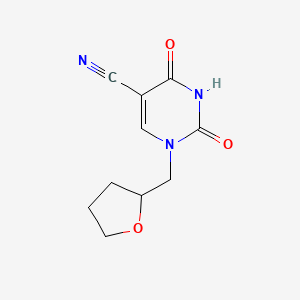

![N-(3-chloro-2-methylphenyl)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867787.png)

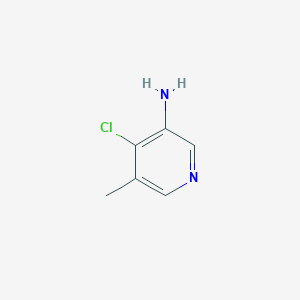
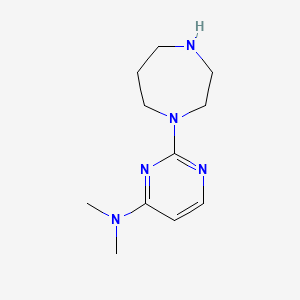
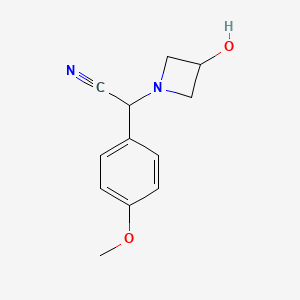
![8-Bromo-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14867819.png)

